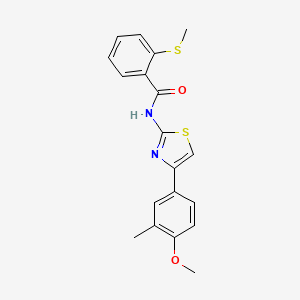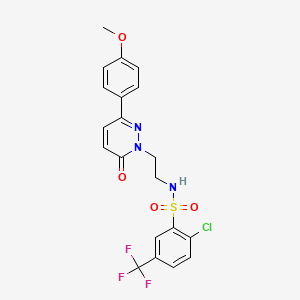![molecular formula C22H22N2O6S B2697460 METHYL 4-[3-({[(4-ETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-2,5-DIOXOPYRROLIDIN-1-YL]BENZOATE CAS No. 714262-72-3](/img/structure/B2697460.png)
METHYL 4-[3-({[(4-ETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-2,5-DIOXOPYRROLIDIN-1-YL]BENZOATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 4-[3-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]benzoate” is a chemical compound with the linear formula C37H32N8O6S2. It has a molecular weight of 748.846 .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 748.933 and its linear formula is C39H40N8O4S2 .Scientific Research Applications
Heterocyclic Compound Synthesis
Methyl 4-[3-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]benzoate and its derivatives play a crucial role in the synthesis of heterocyclic compounds. For example, Ukrainets et al. (2014) demonstrated the cyclization of similar sulfanyl-substituted compounds to yield anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid, showcasing the compound's utility in synthesizing complex heterocycles (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014).
Biological Activity Exploration
Compounds structurally related to Methyl 4-[3-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]benzoate have been studied for their antibacterial, antifungal, and cytotoxic properties. Chohan et al. (2006) investigated a series of N-substituted sulfonamides derived from 4-hydroxycoumarin, revealing significant antibacterial and antifungal activities against a variety of pathogens, and demonstrated potent cytotoxic activity against Artemia salina (Chohan, Shaikh, Rauf, & Supuran, 2006).
Photostability and Photodegradation Studies
The photostability of related compounds has been explored, shedding light on the degradation pathways and potential environmental impacts. Zhou and Moore (1994) analyzed the photodegradation of sulfamethoxazole, a compound with some similarities in structure, identifying several photoproducts and elucidating the photodegradation pathways, which could be relevant for understanding the environmental behavior of related chemicals (Zhou & Moore, 1994).
Chemical Stability and QSAR Analysis
Investigations into the chemical stability and quantitative structure-activity relationships (QSAR) of related compounds contribute to a deeper understanding of their pharmacological potential and toxicity. Coleman, Tims, and Rathbone (2003) conducted a QSAR analysis on a series of anti-tuberculosis compounds, providing insights into their cytotoxicity and facilitating the design of future compounds with lower toxicity and higher activity (Coleman, Tims, & Rathbone, 2003).
Safety and Hazards
Properties
IUPAC Name |
methyl 4-[3-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O6S/c1-3-30-17-10-6-15(7-11-17)23-19(25)13-31-18-12-20(26)24(21(18)27)16-8-4-14(5-9-16)22(28)29-2/h4-11,18H,3,12-13H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJSWXUXIBNWNMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2CC(=O)N(C2=O)C3=CC=C(C=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5-Dimethyl-3-phenyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2697380.png)

![N-(2,5-dimethoxyphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide](/img/structure/B2697382.png)
![{2-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B2697388.png)
![N-(3,4-dimethoxyphenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2697389.png)

![1-[1-(4-Nitrobenzenesulfonyl)piperidin-3-yl]ethan-1-amine](/img/structure/B2697391.png)


![N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-3,4-DIFLUOROBENZAMIDE](/img/structure/B2697397.png)
![4-(dimethylsulfamoyl)-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)benzamide](/img/structure/B2697398.png)
![[2-(Diphenylamino)-2-oxoethoxy]acetic acid](/img/structure/B2697399.png)

